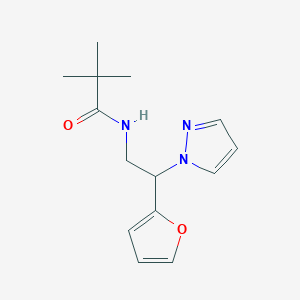
2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide, also known as EMQA, is a synthetic compound that has been studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Research on similar quinoline and amide derivatives has provided insights into their molecular and structural characteristics. For instance, studies on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and related compounds have revealed different spatial orientations influencing their interaction with anions. These orientations, ranging from tweezer-like geometries to concave and S-shaped structures, are crucial for understanding the self-assembly and channel-like structures these molecules can form, potentially leading to applications in molecular recognition and sensor development (Kalita & Baruah, 2010).
Coordination Chemistry and Crystal Engineering
The self-assembly and crystal engineering aspects of amide derivatives, such as those seen in the salts and co-crystals of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide, are of significant interest. These studies have provided valuable information on the crystal structures, demonstrating how weak interactions like C-H⋯π and C-H⋯O can lead to complex architectures. This knowledge is instrumental for designing new materials with desired properties, such as porosity or specific optical characteristics (Karmakar et al., 2009).
Antimicrobial and Antitubercular Applications
Quinoline-based amides have shown potential in antimicrobial applications, particularly against Mycobacterium tuberculosis. The 2-(quinolin-4-yloxy)acetamides, for example, have been highlighted for their potent in vitro inhibitory action against both drug-susceptible and drug-resistant strains of M. tuberculosis. These compounds have demonstrated low toxicity to mammalian cells and significant intracellular activity, indicating their potential as lead compounds for developing new antitubercular therapies (Pissinate et al., 2016).
Sensor Development and Analytical Applications
The development of chemosensors using quinoline and amide derivatives is another area of interest. These compounds can be designed to exhibit "off–on" fluorescence responses in the presence of specific ions or molecules. Such sensors are valuable for monitoring concentrations of biologically and environmentally relevant species, such as zinc ions, in various samples, including living cells and aqueous solutions. The mechanism of sensing and the reversibility of the sensor response, as demonstrated by compounds like 2-(N-(2-hydroxyethyl)-N-((pyridin-2-yl)methyl)amino)-N-(quinolin-8-yl)acetamide, provide a foundation for developing practical detection systems (Park et al., 2015).
Drug Development and Pharmacology
Research into the pharmacological properties of compounds structurally related to 2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide has yielded promising results, particularly in the field of anti-inflammatory and antinociceptive drugs. For example, studies on N-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate have demonstrated significant antinociceptive actions in various pain models, highlighting the potential for developing new pain management therapies (Porreca et al., 2006).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-10-6-15(7-11-18)13-20(23)21-17-9-8-16-5-4-12-22(19(16)14-17)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIASSQVQPIZIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)

![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)



![N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide](/img/structure/B2405999.png)

